Taurine-15N
Overview
Description
Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a stable isotope-labeled variant of taurine. Taurine is a sulfur-containing amino acid that is not incorporated into proteins but exists freely in tissues. It plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and calcium signaling .
Mechanism of Action
Target of Action
Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a variant of taurine, one of the most abundant amino acids in several organs . It plays a central role as a neurotransmitter, a trophic factor in CNS development, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .
Mode of Action
Taurine exerts its protective function through several mechanisms . It inhibits glutamate-induced calcium influx through L-, N- and P/Q-type voltage-gated calcium channels and NMDA receptor calcium channel . It also attenuates glutamate-induced membrane depolarization . Furthermore, taurine prevents glutamate-induced apoptosis by preventing glutamate-mediated down-regulation of Bcl-2 and preventing the cleavage of Bcl-2 by calpain .
Biochemical Pathways
In endogenous taurine metabolism, dedicated enzymes are involved in the biosynthesis of taurine from cysteine as well as the downstream derivatization of taurine into secondary taurine metabolites . Taurine protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .
Pharmacokinetics
Taurine exhibits linear absorption and distribution, and non-linear elimination processes . The elimination of taurine is reduced in undernourished animals, suggesting that the reabsorption process via the secretion transporter is modified in that group . In humans, after oral administration of 4 g taurine, maximum plasma taurine concentration was measured at 1.5 ± 0.6 hr after administration as 86.1 ± 19.0 mg/L (0.69 ± 0.15 mmol) .
Result of Action
Taurine has potent protective function against glutamate-induced neuronal injury presumably through its function in regulation of intracellular free calcium level . It also protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .
Chemical Reactions Analysis
Types of Reactions: Taurine-15N undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.
Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.
Conjugation: Taurine can conjugate with bile acids to form bile salts, which are essential for fat digestion and absorption.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorous acid.
Substitution: Reactions often involve bile acids under physiological conditions.
Conjugation: Enzymatic conditions in the liver facilitate the conjugation of taurine with bile acids.
Major Products:
Taurine Chloramine: Formed during oxidation reactions.
Taurocholic Acid: A major bile salt formed during conjugation reactions.
Scientific Research Applications
Taurine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways.
Biology: Helps in understanding the role of taurine in cellular processes and osmoregulation.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and diabetes.
Comparison with Similar Compounds
Taurine-13C2,15N: Another isotope-labeled variant used for similar research purposes.
Hypotaurine: A precursor in the biosynthesis of taurine.
3-Amino-1-propanesulfonic acid: A structurally similar compound with different physiological roles
Uniqueness: Taurine-15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its role in osmoregulation, calcium signaling, and neuroprotection also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(15N)azanylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493917 | |
Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127041-63-8 | |
Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127041-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Taurine-15N chosen as a tracer molecule in this study, and how does it help us understand bile acid circulation?
A: Researchers chose [15N]taurocholate as a non-invasive alternative to radioactive carbon breath tests for investigating bile acid circulation []. The rationale was based on the understanding that taurine conjugates with bile acids, primarily cholic acid, in the liver to form taurocholate. This conjugated form is then excreted in bile. By tracking the excretion of [15N]taurine in urine after administering [15N]taurocholate, researchers aimed to gain insights into the efficiency of the enterohepatic circulation of bile acids. This process involves the secretion of bile acids from the liver, their transit through the intestines where they facilitate fat digestion, and their subsequent reabsorption and return to the liver.
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